A Comprehensive Technical Guide to Tetrahydrothiophen-3-one
A Comprehensive Technical Guide to Tetrahydrothiophen-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of Tetrahydrothiophen-3-one. It includes a summary of its properties, detailed experimental protocols for its synthesis, and its applications, particularly within the pharmaceutical and flavor industries. This document is intended to serve as a comprehensive resource for professionals engaged in research and development.
Core Physical and Chemical Properties
Tetrahydrothiophen-3-one, also known as 4,5-Dihydro-3(2H)-thiophenone, is a heterocyclic, non-aromatic ketone.[1][2] It is recognized for its distinct garlic, meaty, and buttery odor and is found naturally in cooked beef, coffee, and roasted nuts.[1][2] In its purified form, it appears as a colorless to pale yellow liquid.[1][3] This compound serves as a valuable intermediate in organic synthesis, leading to various thiophene (B33073) derivatives, and is utilized as a flavoring agent in the food industry.[2][4]
Compound Identification
Proper identification of a chemical substance is critical for research and regulatory purposes. The following table summarizes the key identifiers for Tetrahydrothiophen-3-one.
| Identifier | Value |
| CAS Number | 1003-04-9[3][5][6][7][8] |
| Molecular Formula | C₄H₆OS[1][5][6][7] |
| Molecular Weight | 102.155 g/mol [5][6] |
| IUPAC Name | Thiolan-3-one[5][9][10] |
| Synonyms | 4,5-Dihydro-3(2H)-thiophenone, 3-Thiophanone, Dihydro-3-(2H)-thiophenone[5][6][8][11] |
| InChI Key | DSXFPRKPFJRPIB-UHFFFAOYSA-N[1][5][6] |
| EC Number | 213-698-9[1][7][8] |
Physicochemical Data
The following table outlines the key quantitative physical and chemical properties of Tetrahydrothiophen-3-one, which are essential for its handling, application, and process development.
| Property | Value |
| Density | 1.194 g/mL at 25 °C[2][3][8] |
| Boiling Point | 175 °C at 760 mmHg[2][3][8][9] |
| 86-87 °C at 25 mmHg[9] | |
| Refractive Index | n20/D 1.528[2][3][7][8] |
| Flash Point | 78 °C (172.4 °F) - closed cup[8] |
| Vapor Density | >1 (vs air)[1][3][8] |
| Vapor Pressure | 1.16 mmHg at 25°C[7] |
| Storage Temperature | 2-8°C[1][3] |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Standard spectral data for Tetrahydrothiophen-3-one, including Mass Spectrum (electron ionization) and IR Spectrum, are available through the NIST Chemistry WebBook.[5][6] This resource provides valuable reference spectra for researchers confirming the identity and purity of their samples.
Experimental Protocols: Synthesis
Tetrahydrothiophen-3-one is an important intermediate for various chemical syntheses, including the production of pharmaceuticals like ticarcillin (B1683155) sodium.[12] A common and scalable method for its preparation involves a four-step process starting from chloroacetyl chloride and ethylene (B1197577).[12]
Four-Step Synthesis from Chloroacetyl Chloride
This synthetic route offers advantages such as the use of readily available and inexpensive materials, high yield, and safe, straightforward operation, making it suitable for industrial production.[12]
Step 1: Ethylene Addition to Chloroacetyl Chloride
-
Reaction: Chloroacetyl chloride reacts with ethylene gas in the presence of a catalyst, such as aluminum chloride, to generate 1,4-dichlorobutan-2-one (B95312).[12]
-
Description: This Friedel-Crafts-type acylation introduces the ethylene unit to the chloroacetyl group, forming the basic carbon skeleton of the target molecule.
Step 2: Carbonyl Protection
-
Reaction: The ketone carbonyl group of 1,4-dichlorobutan-2-one is protected, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. This forms a ketal, specifically 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.[12]
-
Description: This step is crucial to prevent the ketone from participating in the subsequent cyclization reaction. The reaction is typically carried out at temperatures between 50-100 °C.[12]
Step 3: Cyclization
-
Reaction: The protected dichloro intermediate reacts with a sulfur source, such as sodium sulfide, to form the thiophene ring. This reaction yields the cyclized product, 1,4-dioxa-7-thiaspiro[4.4]nonane.[12]
-
Description: The sulfur nucleophile displaces the two chlorine atoms in an intramolecular cyclization, forming the stable five-membered heterocyclic ring.
Step 4: Deprotection
-
Reaction: The protecting group is removed from the carbonyl group to yield the final product, Tetrahydrothiophen-3-one.[12]
-
Description: This is typically achieved by acid-catalyzed hydrolysis, which restores the ketone functionality.
Below is a diagram illustrating the workflow of this synthesis protocol.
Caption: A flowchart of the four-step synthesis of Tetrahydrothiophen-3-one.
Applications and Relevance in Drug Development
Tetrahydrothiophen-3-one is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[13] Its sulfur-containing heterocyclic structure imparts specific reactivity that is valuable for creating novel compounds.[13]
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of advanced molecules for drug discovery and development.[4][13] Its role in the preparation of certain antibiotics is a prime example of its utility.
-
Agrochemicals: The compound is used in the development of innovative crop protection and pest control solutions.[13]
-
Flavor and Fragrance: Due to its characteristic aroma, it is used as a flavoring agent in various food products, including beverages, meat products, and confectionery.[1][10]
The following diagram illustrates the central role of Tetrahydrothiophen-3-one as an intermediate.
Caption: The role of Tetrahydrothiophen-3-one as a key intermediate.
Safety and Handling
Tetrahydrothiophen-3-one is classified as an irritant, affecting the eyes, skin, and respiratory system.[3][11] Proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][14] An appropriate respirator should be used to avoid inhaling vapors.[8]
-
Handling: Use only in well-ventilated areas and keep away from heat, sparks, open flames, and hot surfaces.[11][14] All equipment used when handling the product must be grounded.[15]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[11][14] Recommended storage is at 2-8°C.[1][3]
-
In case of Exposure:
-
Fire: Use CO2, dry chemical, or foam for extinction.[11]
This guide provides a detailed overview of Tetrahydrothiophen-3-one for scientific and research applications. For further information, consulting the referenced safety data sheets and literature is recommended.
References
- 1. Page loading... [guidechem.com]
- 2. Tetrahydrothiophen-3-one | 1003-04-9 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dihydro-3-(2H)-thiophenone [webbook.nist.gov]
- 6. Dihydro-3-(2H)-thiophenone [webbook.nist.gov]
- 7. Tetrahydrothiophen-3-one|lookchem [lookchem.com]
- 8. 4,5-Dihydro-3(2H)-thiophenone 98 1003-04-9 [sigmaaldrich.com]
- 9. parchem.com [parchem.com]
- 10. 3-tetrahydrothiophenone, 1003-04-9 [thegoodscentscompany.com]
- 11. fishersci.com [fishersci.com]
- 12. CN101575329B - Preparation method of tetrahydrothiophene-3-ketone and intermediate - Google Patents [patents.google.com]
- 13. openpr.com [openpr.com]
- 14. Tetrahydrothiophen-3-one - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
